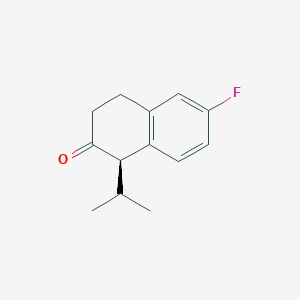

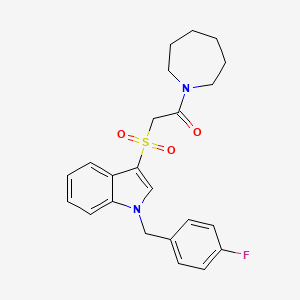

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(azepan-1-yl)-2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)ethanone is a chemical compound with the molecular formula C23H25FN2O3S . It has an average mass of 428.520 Da and a monoisotopic mass of 428.156982 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1-azepanyl group, a 1-(4-fluorobenzyl)-1H-indol-3-yl group, and a sulfonyl group attached to an ethanone backbone .Physical And Chemical Properties Analysis

This compound has a molecular formula of C23H25FN2O3S, an average mass of 428.520 Da, and a monoisotopic mass of 428.156982 Da . More detailed physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Sequential 1,3-N- to C- and 1,3-C- to C-Migration

Research has shown the utility of sulfonyl groups in the synthesis of 1,4-diazepines through a sequential migration process. This process is instrumental in the formation of C-sulfonylated 1,4-diazepines, highlighting the compound's role in synthesizing complex molecular structures under mild conditions (Heo et al., 2020).

Phosphine-Catalyzed α-Umpolung-Aldol Reaction

Another significant application involves the phosphine-catalyzed intermolecular cyclization, serving as a method for constructing benzo[b]azepin-3-ones. This methodology showcases the compound's versatility in facilitating novel synthetic routes for producing structures with potential angiotensin-converting enzyme inhibitor properties (Zhang et al., 2019).

Rhodium(II) Catalysed Domino Synthesis

The compound is central to the synthesis of azepino fused diindoles, demonstrating a broad substrate scope and yielding up to 81%. This synthesis process, involving denitrogenative aza-vinyl rhodium carbene formation, emphasizes its application in creating novel molecular structures with potential pharmacological uses (Kahar et al., 2020).

Enhanced Percutaneous Penetration

Additionally, studies have explored the compound's derivative, 1-dodecylazacycloheptan-2-one (Azone), for its ability to enhance the percutaneous absorption of various chemicals, showcasing its potential in improving drug delivery systems (Stoughton, 1982).

Atropisomeric Properties

Investigations into the atropisomeric properties of related compounds have provided insights into stereochemical dynamics, offering a pathway to understanding molecular interactions and designing stereochemically complex pharmaceuticals (Namba et al., 2021).

Propiedades

IUPAC Name |

1-(azepan-1-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3S/c24-19-11-9-18(10-12-19)15-26-16-22(20-7-3-4-8-21(20)26)30(28,29)17-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,16H,1-2,5-6,13-15,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWOXCOQHFQPAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)phenyl 4-methylbenzoate](/img/structure/B2357814.png)

![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)

![2-{[4-Hydroxy-8-(trifluoromethyl)-3-quinolyl]carbonylamino}benzamide](/img/structure/B2357820.png)